molecular formula C9H10INO3 B15205965 Methyl 2-amino-4-iodo-5-methoxybenzoate

Methyl 2-amino-4-iodo-5-methoxybenzoate

Cat. No.: B15205965
M. Wt: 307.08 g/mol
InChI Key: SAHXZDPTZACVTR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 and a molecular weight of 307.09 g/mol . It is a derivative of benzoic acid and features an iodine atom, an amino group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-iodo-5-methoxybenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 2-amino-4-methoxybenzoate with iodine chloride in the presence of hydrogen chloride and lithium hydroxide monohydrate in ethanol . The reaction is typically carried out at low temperatures (around 5°C) to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-iodo-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

Methyl 2-amino-4-iodo-5-methoxybenzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-iodo-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and amino group play crucial roles in binding to these targets, leading to changes in their activity. The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-iodo-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an iodine atom and an amino group allows for versatile modifications and applications in various research fields.

Properties

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

methyl 2-amino-4-iodo-5-methoxybenzoate

InChI

InChI=1S/C9H10INO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3

InChI Key

SAHXZDPTZACVTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)I

Origin of Product

United States

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